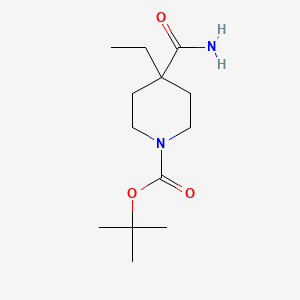

1-Boc-4-ethylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1082768-73-7. It has a molecular weight of 256.35 and its IUPAC Name is tert-butyl 4-(aminocarbonyl)-4-ethyl-1-piperidinecarboxylate . It appears as a white powder .

Molecular Structure Analysis

The InChI Code for 1-Boc-4-ethylpiperidine-4-carboxamide is 1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) .Physical And Chemical Properties Analysis

1-Boc-4-ethylpiperidine-4-carboxamide is a white powder . It has a molecular weight of 256.35 .Aplicaciones Científicas De Investigación

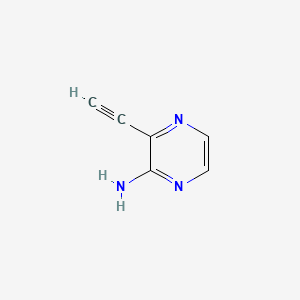

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

- The directed lithiation of Boc-protected derivatives of 5-aminopyridines has been utilized in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-ones. Boc-protected aminopyridines were found to provide optimal results in these syntheses, highlighting the utility of Boc derivatives in the directed lithiation process (Rewcastle et al., 1996).

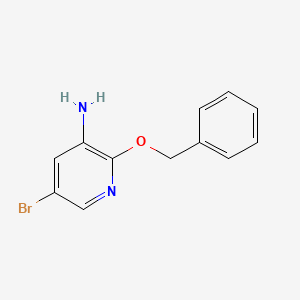

Synthesis of Enantiopure 1,3-oxazolidin-2-ones

- The amide moiety of enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides was modified and protected with N-Boc to form enantiopure 2-(Boc-aminomethyl)aziridines. This process facilitated the stereospecific and regioselective formation of 5-(aminomethyl)-1,3-oxazolidin-2-ones, illustrating the crucial role of Boc in achieving stereospecificity and regioselectivity (Morán-Ramallal et al., 2008).

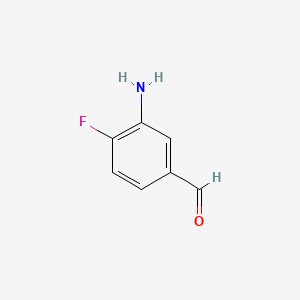

Synthesis of N-Quinolyl Biaryl Carboxamides

- N-Quinolyl biaryl carboxamides exhibit notable biological properties. A general protocol for the preparation of these compounds involves microwave-assisted Suzuki-Miyaura cross-coupling reaction and N-Boc deprotection. The protocol does not require acids and produces N-quinolyl 3'/4'-biaryl carboxamides with high yields, indicating the significance of Boc in the synthesis of biologically important compounds (Huang et al., 2016).

Peptide Chemistry

- In peptide chemistry, Boc (tert-butyloxycarbonyl) has been identified as a protecting group for carboxamide. Novel L-asparagine and L-glutamine derivatives were synthesized with carboxamide nitrogen acylated by urethane-type protecting groups like Boc. These derivatives can be deprotected by specific methods, showcasing the role of Boc in protecting groups during peptide synthesis (Sakura et al., 1985).

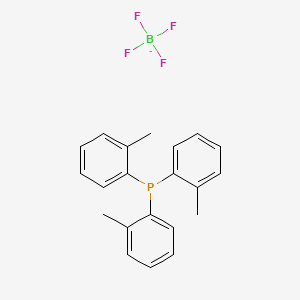

Synthesis of 1,4-Diazocanes

- Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a crown-shaped scaffold, was prepared with orthogonal protection (Boc at N-4 and methyl ester at 6-CO2H). This process was used for the diversification of the building block, highlighting the role of Boc in the preparation of structurally complex scaffolds for chemical synthesis (Penning & Christoffers, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethylpiperidine-4-carboxamide | |

CAS RN |

1082768-73-7 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)